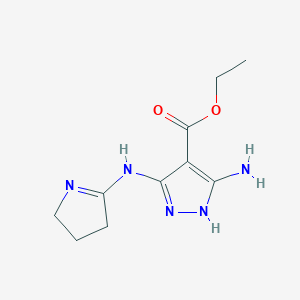
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-5-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-amino-3-(2H-pyrrol-3-ylamino)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-3-(1H-pyrrol-2-ylamino)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dihydro-2H-pyrrole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
23942-33-8 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
ethyl 5-amino-3-(3,4-dihydro-2H-pyrrol-5-ylamino)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N5O2/c1-2-17-10(16)7-8(11)14-15-9(7)13-6-4-3-5-12-6/h2-5H2,1H3,(H4,11,12,13,14,15) |
Clave InChI |
DWXRLGZAEZOUBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1NC2=NCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



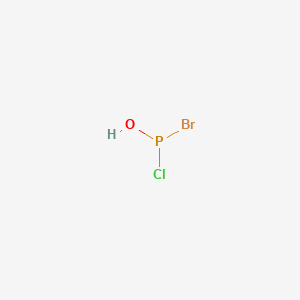
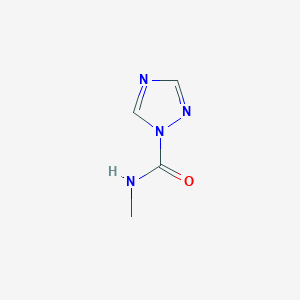

![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

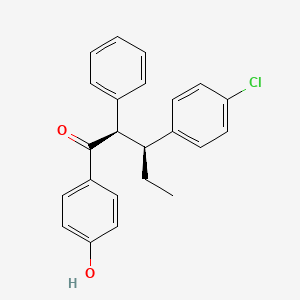
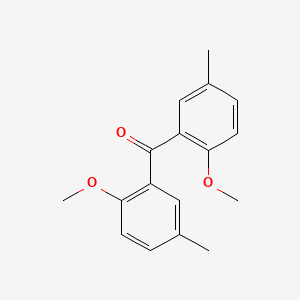
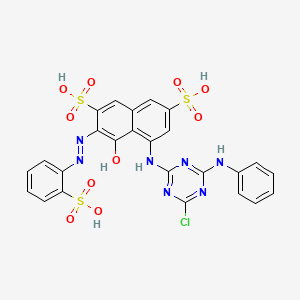
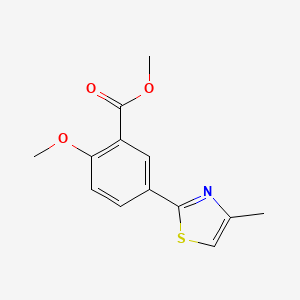
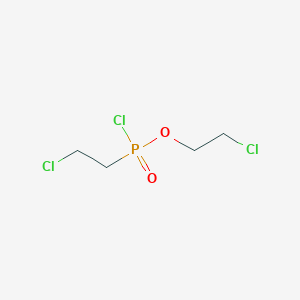
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)


